molecular formula C27H22BrN B8248617 5-Bromo-2-trityl-isoindoline

5-Bromo-2-trityl-isoindoline

Cat. No.: B8248617
M. Wt: 440.4 g/mol
InChI Key: PIGQGCINRLVFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-trityl-isoindoline: is a chemical compound with the molecular formula C28H24BrN . It is a derivative of isoindole, a heterocyclic compound containing nitrogen. The compound is characterized by the presence of a bromine atom at the 5th position and a trityl group at the 2nd position of the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trityl-isoindoline can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(trityl)-1H-isoindole-2-one with bromomethane under basic conditions. This reaction yields the desired compound as a product .

Industrial Production Methods: The scalability of the reaction depends on the availability of starting materials and the optimization of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-trityl-isoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

Chemistry: 5-Bromo-2-trityl-isoindoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are being explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-trityl-isoindoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-trityl-isoindoline is unique due to the presence of the trityl group at the 2nd position. This structural feature imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-trityl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrN/c28-26-17-16-21-19-29(20-22(21)18-26)27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGQGCINRLVFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trityl chloride (2.30 g, 8.23 mmol) was added to a solution of 5-bromo-2,3-dihydro-1H-isoindole (1.64 g, 8.23 mmol) and triethylamine (1.4 mL, 9.9 mmol) in dichloromethane (20 mL). After 18 hours the solvent was removed in vacuo, the residue taken up in ethyl acetate and washed with water (×2) and brine, dried (MgSO4) and concentrated. The crude material was purified by flash chromatography on silica eluting with 1% triethylamine/10% ethyl acetate/petrol to give 5-bromo-2-trityl-2,3-dihydro-1H-isoindole as a reddish-brown solid (3.10 g, 85%). 1H NMR (CDCl3) 7.91-7.84 (1H, m), 7.57 (6H, d), 7.45-7.41 (1H, m), 7.33-7.14 (9H, m), 6.95 (1H, d), 3.90 (2H, s), 3.86 (2H, s). MS: Ph3C+ 243.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.